24(S),25-Epoxycholesterol (not deuterated)
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Overview
Description
24(S),25-Epoxycholesterol is an oxysterol, a type of oxidized cholesterol derivative. It is a naturally occurring compound in the body and plays a significant role in cholesterol metabolism. This compound is known for its ability to regulate cholesterol homeostasis by inhibiting cholesterol synthesis and promoting cholesterol efflux .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24(S),25-Epoxycholesterol typically involves the oxidation of desmosterol. One common method includes the Sharpless asymmetric hydroxylation of desmosterol acetate, which introduces the epoxide functionality at the 24th position . This reaction is stereoselective and ensures the production of the desired 24(S) isomer.
Industrial Production Methods: Industrial production of 24(S),25-Epoxycholesterol may involve similar synthetic routes but on a larger scale. The process often includes the use of specialized catalysts and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 24(S),25-Epoxycholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to further oxidize 24(S),25-Epoxycholesterol.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the epoxide group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various hydroxylated, ketone, and substituted derivatives of 24(S),25-Epoxycholesterol .
Scientific Research Applications
24(S),25-Epoxycholesterol has numerous applications in scientific research:
Mechanism of Action
24(S),25-Epoxycholesterol exerts its effects by acting as a ligand for liver X receptors. These receptors are nuclear receptors that regulate the expression of genes involved in cholesterol efflux and metabolism. By binding to liver X receptors, 24(S),25-Epoxycholesterol promotes the expression of genes that facilitate the removal of excess cholesterol from cells . Additionally, it inhibits the enzyme 3β-hydroxysterol Δ24-reductase, which is involved in the conversion of desmosterol to cholesterol .
Comparison with Similar Compounds
- 24(S)-Hydroxycholesterol
- 24-Ketocholesterol
- 27-Hydroxycholesterol
- 25-Hydroxycholesterol
Comparison: 24(S),25-Epoxycholesterol is unique among oxysterols due to its specific epoxide functionality at the 24th position. This structural feature allows it to interact differently with liver X receptors compared to other oxysterols. For instance, while 24(S)-Hydroxycholesterol and 27-Hydroxycholesterol also activate liver X receptors, the presence of the epoxide group in 24(S),25-Epoxycholesterol provides distinct regulatory effects on cholesterol metabolism .
Properties
IUPAC Name |
17-[4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSENKJZWYQXHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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